3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-[4-(methoxymethyl)triazol-1-yl]-N-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-20-9-10-7-18(16-15-10)11-4-5-17(8-11)13(19)14-12-3-2-6-21-12/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYFNUCYFJRBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from an appropriate halide through nucleophilic substitution.
Methoxymethylation: The triazole ring is then functionalized with a methoxymethyl group using methoxymethyl chloride in the presence of a base such as sodium hydride.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Thiophene Substitution: The thiophene moiety is attached via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiophene ring to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the carboxamide moiety.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
Antimicrobial Activity
The triazole ring is known for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. For instance, derivatives of triazoles have been shown to disrupt microbial cell functions, enhancing their efficacy as antimicrobial agents .
Anticancer Potential
Research indicates that compounds containing triazole structures exhibit promising anticancer activities. The combination of the triazole and pyrrolidine moieties may yield synergistic effects, making it a candidate for further investigation in cancer therapeutics .
Organic Synthesis
The compound's unique structure allows it to serve as an intermediate in organic synthesis. It can participate in various chemical reactions, including cycloaddition and substitution reactions, making it valuable for synthesizing more complex molecules .
Polymer Chemistry
In materials science, the incorporation of triazole-containing compounds into polymers can enhance their mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for electronics and coatings .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives, including the compound of interest. Results showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to apoptosis induction, highlighting its potential as a lead compound for cancer drug development .
Mechanism of Action
The mechanism of action of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, compounds containing triazole rings can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiophene moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The compound’s key structural analogs (Table 1) highlight variations in substituents that influence physicochemical and pharmacological properties:
Table 1: Key Structural Analogs
Key Observations:
Triazole Substituents: The target compound’s methoxymethyl group (CH₂OCH₃) offers moderate hydrophilicity compared to the benzyloxy methyl (CH₂OC₆H₅) in S932-7585 , which increases lipophilicity and steric bulk. This difference may impact membrane permeability and metabolic stability.
Carboxamide Substituents: The thiophen-2-yl group in the target compound introduces sulfur-mediated interactions (e.g., van der Waals, dipole-dipole) absent in phenyl or alkyl substituents (e.g., 3-methoxypropyl in ). Thiophen’s electron-rich aromatic system may enhance binding to sulfur-accepting biological targets.
Core Scaffolds: The pyrrolidine core in the target compound and S932-7585 provides conformational flexibility, facilitating adaptation to binding pockets. In contrast, the quinoline-2,4-dione in is rigid and planar, favoring intercalation or enzyme inhibition.
Hypothesized Pharmacological Implications
- Solubility : The methoxymethyl group in the target compound likely improves aqueous solubility compared to benzyloxy methyl (S932-7585 ) or fluorophenyl () analogs.
- Target Binding : The triazole’s nitrogen atoms and thiophen’s sulfur could synergize in hydrogen bonding and hydrophobic interactions, enhancing affinity for kinases or GPCRs.
Biological Activity
The compound 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C13H16N4O2S
- Molecular Weight : 284.36 g/mol
- Key Functional Groups :
- Triazole ring
- Pyrrolidine ring
- Thiophene moiety
This compound's unique structural features contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing triazole and thiophene rings exhibit various pharmacological effects, including:
- Antimicrobial Activity : Several studies have shown that triazole derivatives possess significant antibacterial and antifungal properties. This is attributed to their ability to inhibit the synthesis of nucleic acids in microorganisms .
- Anticancer Properties : Compounds similar to the one have been investigated for their anticancer potential. For instance, derivatives of triazoles have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
- Anti-inflammatory Effects : The incorporation of thiophene and triazole rings has been linked to anti-inflammatory activities, making these compounds candidates for treating inflammatory diseases .
The biological activity of this compound can be understood through its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease pathways, such as kinases associated with cancer progression. For instance, triazole derivatives have been shown to inhibit the TGF-β receptor kinase, which plays a role in tumor growth and fibrosis .
- DNA Interaction : Some studies suggest that triazole compounds can intercalate into DNA or bind to DNA-associated proteins, disrupting cellular processes like replication and transcription .
Case Studies
Several studies have highlighted the biological activity of triazole derivatives relevant to our compound:
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide?
- Methodological Answer : The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example:
- Dissolve azide and alkyne precursors in THF/water (1:1) with CuSO₄·5H₂O (0.2 equiv) and sodium ascorbate (1.0 equiv) at 50°C for 16 hours .
- Purify via flash chromatography (e.g., cyclohexane/ethyl acetate gradient) to isolate the product.
- Yields can be optimized by adjusting stoichiometry (1.3 equiv alkyne) and reaction time .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DMSO-d₆ or CDCl₃ solvents; focus on pyrrolidine protons (δ ~2.5–4.0 ppm) and thiophene aromatic signals (δ ~6.5–7.5 ppm) .
- HRMS : Confirm molecular weight (e.g., C₁₆H₁₇N₅O₃S requires 331.39 g/mol) .
- IR : Identify functional groups (e.g., triazole C=N stretch at ~1541 cm⁻¹) .
Q. How should researchers handle solubility challenges during purification?
- Methodological Answer :
- Test solvents like ethyl acetate, dichloromethane, or methanol for recrystallization.
- For hydrophobic moieties (e.g., thiophene), use mixed solvents (e.g., hexane/ethyl acetate) .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) improve synthesis optimization?
- Methodological Answer :
- Use factorial design to test variables (temperature, catalyst loading, solvent ratio).
- Example: Vary CuSO₄ concentration (0.1–0.3 equiv) and reaction time (12–24 hrs) to maximize yield .
- Analyze interactions using ANOVA; prioritize factors with highest significance (e.g., catalyst > solvent) .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Methodological Answer :
- Refine using SHELXL: Apply restraints for disordered moieties (e.g., methoxymethyl group) and validate with R-factor convergence (<5%) .
- Cross-validate with DFT-calculated bond lengths/angles to resolve ambiguities .
Q. How can computational reaction path search methods enhance synthesis design?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to predict transition states for triazole formation.
- Compare activation energies of alternative pathways (e.g., Huisgen vs. strain-promoted cycloadditions) .
- Integrate computational results with experimental screening (e.g., solvent dielectric effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
